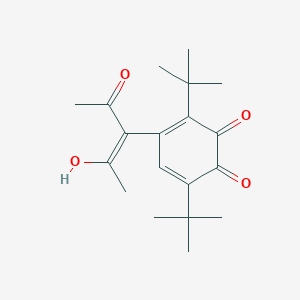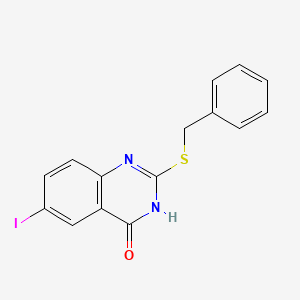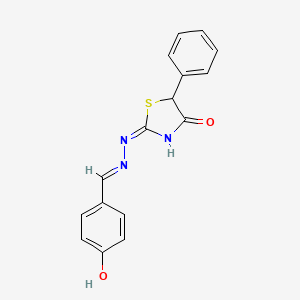
4-(1-acetyl-2-hydroxy-1-propen-1-yl)-3,6-di-tert-butylbenzo-1,2-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-acetyl-2-hydroxy-1-propen-1-yl)-3,6-di-tert-butylbenzo-1,2-quinone, also known as Coenzyme Q10 (CoQ10), is a naturally occurring compound found in the human body. It is an essential component of the electron transport chain, which is responsible for producing energy within cells. CoQ10 has gained attention for its potential health benefits, including its role in treating cardiovascular disease, neurological disorders, and cancer.
科学研究应用
CoQ10 has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. CoQ10 has also been found to improve heart health by reducing inflammation, improving blood flow, and lowering blood pressure. Additionally, CoQ10 has been studied for its potential role in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease, as well as cancer.
作用机制
CoQ10 plays a crucial role in the electron transport chain, which is responsible for producing ATP, the energy currency of cells. CoQ10 is a cofactor for several enzymes involved in this process, including Complex I, II, and III. It also acts as an antioxidant, protecting cells from damage caused by free radicals.
Biochemical and Physiological Effects:
CoQ10 has been shown to have a number of biochemical and physiological effects. It has been found to improve mitochondrial function, which is important for energy production within cells. CoQ10 has also been shown to reduce oxidative stress, inflammation, and apoptosis, which can contribute to the development of various diseases. Additionally, CoQ10 has been found to improve exercise performance and reduce muscle damage.
实验室实验的优点和局限性
CoQ10 has several advantages for lab experiments. It is readily available and can be easily synthesized or obtained from natural sources. CoQ10 is also stable and can be stored for long periods of time without losing its potency. However, there are also limitations to using CoQ10 in lab experiments. It is relatively expensive compared to other compounds and can be difficult to dissolve in some solvents. Additionally, the effects of CoQ10 can vary depending on the dose and the method of administration.
未来方向
There are several future directions for research on CoQ10. One area of interest is its potential role in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease. CoQ10 has been shown to have neuroprotective effects and may help to slow the progression of these diseases. Another area of interest is the use of CoQ10 as an adjuvant therapy for cancer. CoQ10 has been found to have anti-tumor effects and may enhance the efficacy of chemotherapy and radiation therapy. Additionally, there is ongoing research on the use of CoQ10 for improving exercise performance and reducing muscle damage.
合成方法
CoQ10 is synthesized in the human body through a complex process involving multiple enzymes and cofactors. It is also found in small amounts in certain foods, such as fatty fish and organ meats. However, the most common method for producing CoQ10 is through chemical synthesis. This involves the reaction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with 3,4-dimethylphenol in the presence of a catalyst to form CoQ10.
属性
IUPAC Name |
3,6-ditert-butyl-4-[(Z)-2-hydroxy-4-oxopent-2-en-3-yl]cyclohexa-3,5-diene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4/c1-10(20)14(11(2)21)12-9-13(18(3,4)5)16(22)17(23)15(12)19(6,7)8/h9,20H,1-8H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOAURPSUYIOEU-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=C(C(=O)C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=C(C(=O)C(=O)C(=C1)C(C)(C)C)C(C)(C)C)/C(=O)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-ditert-butyl-4-[(Z)-2-hydroxy-4-oxopent-2-en-3-yl]cyclohexa-3,5-diene-1,2-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B6076052.png)
![5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B6076062.png)
![2-(1-(3-methoxybenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6076065.png)

![2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6076074.png)

![3-ethyl-2-[(1-ethyl-6-methyl-2(1H)-quinolinylidene)methyl]-5-hydroxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B6076084.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(5-fluoro-2-methylbenzyl)acetamide](/img/structure/B6076089.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![7-(2-cyclohexylethyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6076097.png)
![N~4~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6076099.png)
![methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6076118.png)
![1-(2-fluoro-4-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6076133.png)
![N-allyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6076137.png)